
3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, it has been shown to improve cognitive function and reduce anxiety and depression-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide in lab experiments is its versatility. It can be used in various assays and experimental setups, including cell culture studies, animal models, and biochemical assays. Additionally, it has a relatively low toxicity profile, making it a safe compound to work with. However, one limitation of using this compound is its cost. It is a relatively expensive compound, which may limit its widespread use in research.
Orientations Futures
There are many future directions for research involving 3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in various cancer models. Another area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to explore its potential applications in agriculture and materials science.
Méthodes De Synthèse
The synthesis of 3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide involves the reaction of 3-methylthiophene-2-carboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide has been studied extensively for its potential applications in various fields. In medicine, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In agriculture, it has been explored as a potential pesticide and herbicide. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
Propriétés
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NOS/c1-7-4-5-16-8(7)2-3-9(15)14-6-10(11,12)13/h4-5H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPGIOILPFMDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


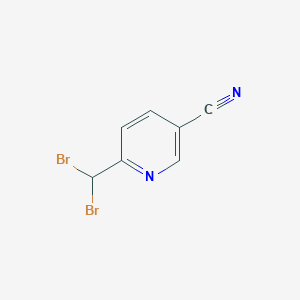
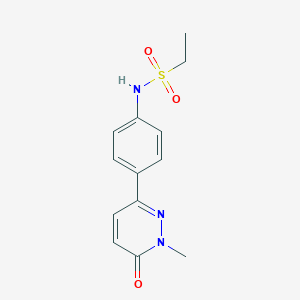
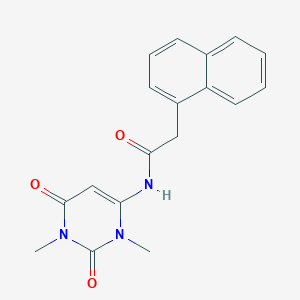
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2990089.png)

![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)

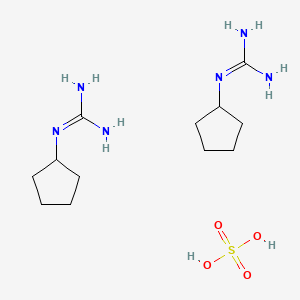

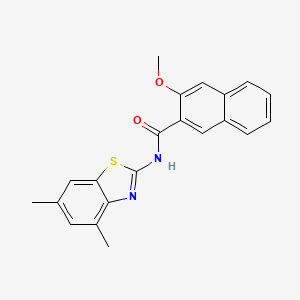
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2990102.png)

